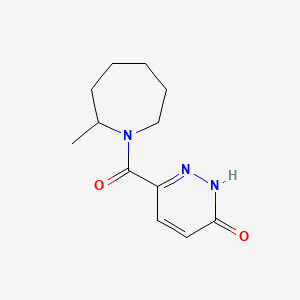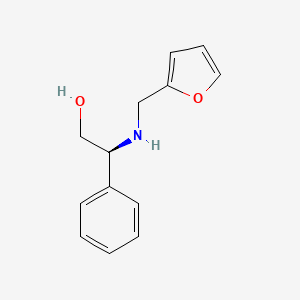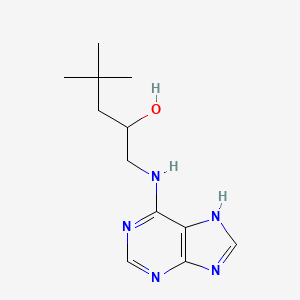![molecular formula C9H11BrN4O B6629009 3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one](/img/structure/B6629009.png)
3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one, also known as BAY 1895344, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of the enzyme Poly(ADP-ribose) polymerase (PARP) 7, which is involved in DNA repair and maintenance.
Mechanism of Action
PARP 7 is an enzyme that plays a role in DNA repair and maintenance. When DNA is damaged, PARP 7 is activated and recruits other proteins to repair the damage. Inhibition of PARP 7 prevents the repair of DNA damage, leading to cell death. 3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one 1895344 binds to the catalytic domain of PARP 7, inhibiting its activity and preventing the repair of DNA damage.
Biochemical and Physiological Effects:
This compound 1895344 has been shown to induce DNA damage and cell death in cancer cells. It has also been shown to enhance the effects of other DNA-damaging agents, such as radiation and chemotherapy. In addition, this compound 1895344 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of 3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one 1895344 is its high potency and selectivity for PARP 7. This allows for more precise targeting of cancer cells and reduces the risk of off-target effects. However, one limitation is that PARP 7 is not expressed in all cancer types, limiting the potential use of this compound 1895344 in certain cancers.
Future Directions
There are several potential future directions for 3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one 1895344. One area of research is the development of combination therapies with other DNA-damaging agents, such as radiation and chemotherapy. Another area of research is the identification of biomarkers that can predict response to this compound 1895344, allowing for more personalized cancer treatment. Finally, there is ongoing research to identify other targets for PARP inhibitors, which could expand the potential use of this compound 1895344 and other PARP inhibitors in cancer treatment.
Conclusion:
This compound 1895344 is a promising small molecule inhibitor of PARP 7, with potential applications in cancer treatment. Its high potency and selectivity make it a promising candidate for combination therapies and personalized cancer treatment. Ongoing research into biomarkers and other targets for PARP inhibitors will further expand the potential use of this compound 1895344 and other PARP inhibitors in cancer treatment.
Synthesis Methods
The synthesis of 3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one 1895344 involves a multi-step process starting with the reaction of 5-bromopyrimidine-2-carboxylic acid with N-methyl-2-pyrrolidone to form 5-bromopyrimidin-2-yl)methylpyrrolidin-2-one. This intermediate is then reacted with 2-chloro-N-(4,4-dimethylcyclohexyl)acetamide to form the final product, this compound 1895344. The synthesis process has been optimized to produce high yields and purity of the final product.
Scientific Research Applications
3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one 1895344 has been extensively studied for its potential use in cancer treatment. PARP inhibitors have been shown to be effective in treating cancers with defects in DNA repair pathways, such as BRCA-mutated tumors. This compound 1895344 has been shown to be a potent and selective inhibitor of PARP 7, with minimal off-target effects. Preclinical studies have demonstrated that this compound 1895344 has anti-tumor activity in a variety of cancer cell lines and animal models.
Properties
IUPAC Name |
3-[(5-bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN4O/c1-14-3-2-7(8(14)15)13-9-11-4-6(10)5-12-9/h4-5,7H,2-3H2,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVOXKRFISBTTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)NC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methylpyrazol-1-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6628931.png)

![1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone](/img/structure/B6628957.png)

![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-ethylpyrimidin-4-amine](/img/structure/B6628971.png)

![N-[2-(1,3-thiazol-2-yl)propan-2-yl]-2H-triazole-4-carboxamide](/img/structure/B6628982.png)

![[4-[(1-Propan-2-ylpyrazol-3-yl)methylamino]oxan-4-yl]methanol](/img/structure/B6628992.png)
![N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine](/img/structure/B6628997.png)
![6-[(3R)-3-hydroxypyrrolidin-1-yl]-N,N-dimethylpyridine-3-carboxamide](/img/structure/B6629000.png)


